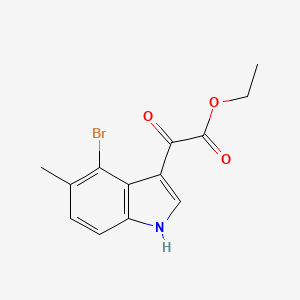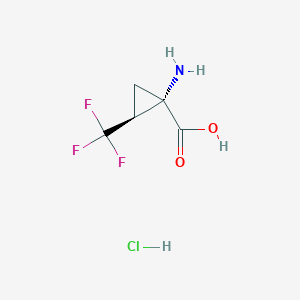
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropane ring substituted with an amino group and a trifluoromethyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds and carbene intermediates, followed by purification processes such as crystallization and recrystallization to obtain the hydrochloride salt in high purity.
化学反応の分析
Types of Reactions
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include oximes, nitroso derivatives, difluoromethyl derivatives, and various substituted cyclopropane compounds.
科学的研究の応用
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and inhibit enzymatic activity, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological systems.
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylcyclopropanecarboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Cyclopropane derivatives: Various cyclopropane compounds with different substituents, each exhibiting unique properties and applications.
Uniqueness
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is unique due to the presence of both the amino and trifluoromethyl groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
特性
分子式 |
C5H7ClF3NO2 |
|---|---|
分子量 |
205.56 g/mol |
IUPAC名 |
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m0./s1 |
InChIキー |
QGKTVRJMCFQMAX-QYEIVYHBSA-N |
異性体SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F.Cl |
正規SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


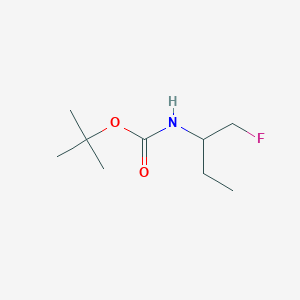
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)

![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
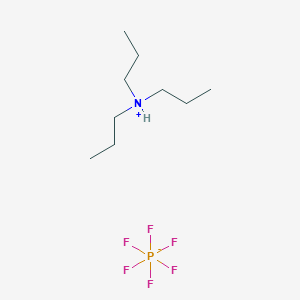
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
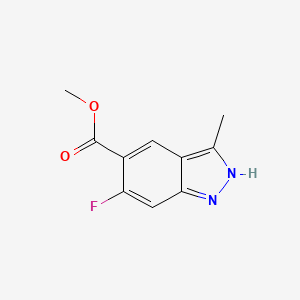
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
